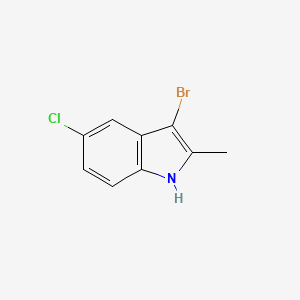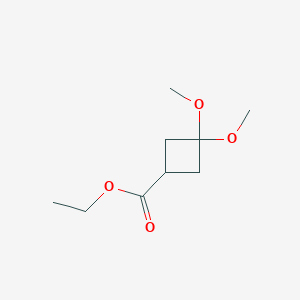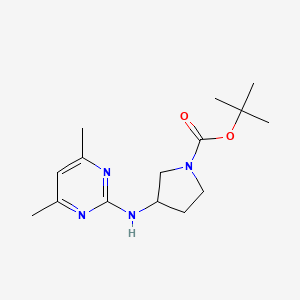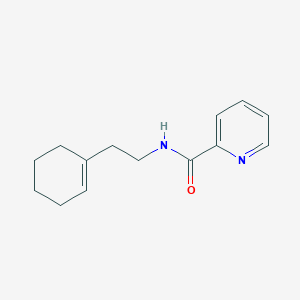
(4,6-Dichloro-2-methylpyrimidin-5-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dichloro-2-methyl-5-pyrimidinemethanol is a chemical compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are known for their significant role in various biological processes. This compound is characterized by the presence of two chlorine atoms at positions 4 and 6, a methyl group at position 2, and a hydroxymethyl group at position 5 on the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-2-methyl-5-pyrimidinemethanol typically involves the chlorination of 2-methyl-5-pyrimidinemethanol. One common method includes the reaction of 2-methyl-5-pyrimidinemethanol with thionyl chloride (SOCl2) in the presence of a suitable solvent like dichloromethane. The reaction is carried out under reflux conditions to ensure complete chlorination at positions 4 and 6.
Industrial Production Methods
For industrial production, the process can be scaled up by using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-2-methyl-5-pyrimidinemethanol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The hydroxymethyl group at position 5 can undergo oxidation to form the corresponding aldehyde or carboxylic acid. Reduction reactions can convert it to a methyl group.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex pyrimidine derivatives.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for chlorination reactions.
Sodium Ethoxide (NaOEt): Commonly used in substitution reactions.
Palladium Catalysts: Employed in coupling reactions.
Major Products Formed
Substituted Pyrimidines: Formed through nucleophilic substitution.
Aldehydes and Carboxylic Acids: Resulting from oxidation of the hydroxymethyl group.
Coupled Products: Formed through coupling reactions with various halides.
Scientific Research Applications
4,6-Dichloro-2-methyl-5-pyrimidinemethanol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in the development of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4,6-Dichloro-2-methyl-5-pyrimidinemethanol involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of DNA synthesis by interfering with pyrimidine metabolism, which is crucial for cell proliferation.
Comparison with Similar Compounds
Similar Compounds
4,6-Dichloro-2-methylpyrimidine: Lacks the hydroxymethyl group at position 5.
2,4-Dichloro-6-methylpyrimidine: Differently substituted pyrimidine with similar chlorination pattern.
4,6-Dichloro-2-(methylthio)pyrimidine: Contains a methylthio group instead of a hydroxymethyl group.
Uniqueness
4,6-Dichloro-2-methyl-5-pyrimidinemethanol is unique due to the presence of both chlorine atoms and a hydroxymethyl group, which allows for a wide range of chemical modifications and applications. Its structural features make it a versatile intermediate in the synthesis of various biologically active compounds.
Properties
Molecular Formula |
C6H6Cl2N2O |
|---|---|
Molecular Weight |
193.03 g/mol |
IUPAC Name |
(4,6-dichloro-2-methylpyrimidin-5-yl)methanol |
InChI |
InChI=1S/C6H6Cl2N2O/c1-3-9-5(7)4(2-11)6(8)10-3/h11H,2H2,1H3 |
InChI Key |
IEOYWWTZNZWUHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C(=N1)Cl)CO)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


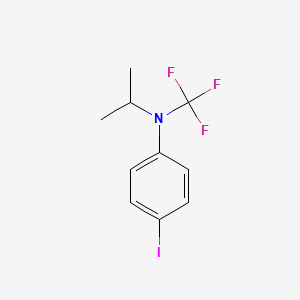
![1-[(2,6-Dichlorophenyl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B13974273.png)
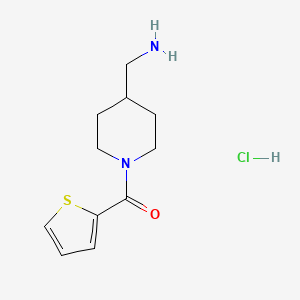
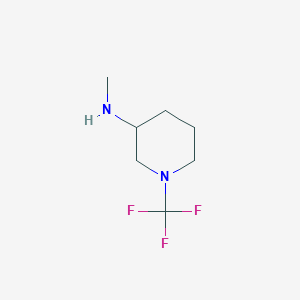
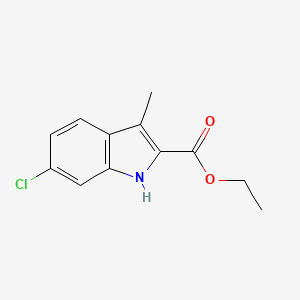
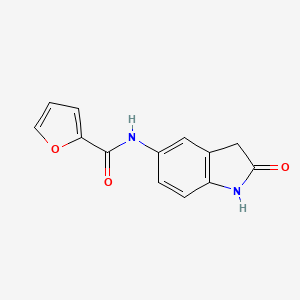
![(2-(2-Chloroethyl)-2-azaspiro[4.5]decan-8-yl)methanamine](/img/structure/B13974297.png)
